
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound with the molecular formula C12H11BrN2O2S and a molecular weight of 327.20 g/mol This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiourea and ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then esterified to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Role as a Pharmaceutical Intermediate:
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules. It has been investigated for its potential in developing:
- Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .
- Antimicrobial Agents: Preliminary studies suggest significant antimicrobial activity against multiple bacterial strains, indicating its potential as an antibiotic .
- Anti-inflammatory Compounds: The compound's ability to inhibit specific inflammatory pathways positions it as a potential anti-inflammatory agent .
Case Study: Anticancer Activity
In vitro studies have shown that thiazole derivatives similar to this compound can induce apoptosis in cancer cells by interacting with key molecular targets involved in cell proliferation and survival. For instance, one study demonstrated that modifications to the thiazole ring enhanced the compound's potency against hepatocellular carcinoma cell lines .
Agricultural Chemistry
Use in Agrochemical Formulations:
The compound is also utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity makes it valuable in developing sustainable agricultural practices .
Example Application: Pest Control
Research has indicated that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests, thereby contributing to increased crop yields and reduced reliance on conventional pesticides .
Material Science
Development of Advanced Materials:
This compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors, making it suitable for various industrial applications .
Potential Applications:
- Organic Semiconductors: Its electronic properties are under investigation for use in organic electronics.
- Protective Coatings: The compound's stability and resistance to degradation make it an ideal candidate for protective coatings in harsh environments.
Biochemical Research
Role in Enzyme Studies:
Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to act as a probe in biochemical assays aids in understanding the mechanisms underlying various biological processes and disease mechanisms .
Example Study: Enzyme Inhibition
A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways related to cancer progression. The thiazole ring facilitates interactions with enzyme active sites, leading to inhibition of their activity, which can be critical for therapeutic interventions .
Analytical Chemistry
Standard Reference Material:
this compound is employed as a standard reference material in analytical methods, ensuring accurate and reliable results across various chemical analyses. Its consistent properties make it suitable for calibration purposes in laboratories .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents, antimicrobial agents, anti-inflammatories | Significant cytotoxicity and antimicrobial activity |
Agricultural Chemistry | Agrochemical formulations | Effective pest control solutions |
Material Science | Advanced materials (polymers, coatings) | Improved durability and environmental resistance |
Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |
Analytical Chemistry | Standard reference material | Ensures accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate:
Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate: The presence of a methyl group alters its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 327.2 g/mol. Its structure features a five-membered thiazole ring, an amino group, and a brominated phenyl substituent, which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of specific pathways associated with inflammation, although detailed studies are still required to elucidate the exact targets.
Anticancer Potential
Similar thiazole derivatives have been studied for their anticancer properties, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines. In vitro studies are needed to confirm its efficacy and determine its IC50 values against various cancer types .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and microbial resistance mechanisms. The thiazole ring facilitates hydrogen bonding and π-π interactions with amino acids in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
Synthesis
The synthesis of this compound typically involves the reaction of carbamimidothioic acid with 3-(4-bromophenyl)-3-oxo-propionic acid ethyl ester. This method allows for the formation of the thiazole ring while incorporating the bromophenyl substituent.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of substituted α-haloketones with thiourea derivatives. For example, reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea yields the thiazole core . Optimization involves:
- Solvent selection : Dry acetonitrile or ethanol for improved solubility and reduced side reactions .
- Temperature control : Reflux at 80–100°C to accelerate cyclization .
- Purification : Preparative HPLC or recrystallization (e.g., from toluene/heptane) to isolate pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons), ester carbonyl (δ 165–170 ppm), and bromophenyl group .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.02795) .
- IR : Identify NH₂ stretching (~3300–3400 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?
Answer:
- CoMFA/CoMSIA : Align derivatives (e.g., ureido-substituted analogs) to generate steric/electrostatic contour maps, highlighting regions favoring antimicrobial or enzyme inhibitory activity .
- Database alignment : Use molecular docking to predict binding to targets like SIRT2, leveraging the bromophenyl group’s hydrophobic interactions .
- Validation : Cross-validate models with experimental IC₅₀ values from serial dilution assays against bacterial/fungal strains .
Q. What strategies resolve crystallographic data contradictions during structural refinement?
Answer:
- Software tools : Use SHELXL for small-molecule refinement, focusing on resolving twinning or disordered regions via PART instructions .
- Validation metrics : Check R-factors (<5%), ADP consistency, and Hirshfeld surface analysis to detect outliers .
- Puckering analysis : Apply Cremer-Pople coordinates for nonplanar thiazole rings, calculating amplitude (q) and phase (φ) parameters .
Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?
Answer:
- Suzuki-Miyaura : The bromine atom enables palladium-catalyzed coupling with boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .
- Ulmann coupling : React with aryl amines using CuI/L-proline in DMSO at 110°C to form biaryl derivatives .
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and LC-MS for intermediate detection .
Q. What are the challenges in analyzing regioisomeric byproducts during derivatization?
Answer:
- Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve isomers (e.g., 5a vs. 5d in ureido derivatives) .
- NMR NOE : Differentiate isomers by observing spatial proximity between NH₂ and ester groups .
- DFT calculations : Compare theoretical vs. experimental IR/Raman spectra to assign regioisomers .
Q. Methodological Considerations
Q. How to validate synthetic intermediates with conflicting spectral data?
Answer:
- Multi-technique cross-check : Combine 2D NMR (HSQC, HMBC) to confirm connectivity and HRMS for exact mass .
- X-ray crystallography : Resolve ambiguity by determining crystal structures of key intermediates .
Q. What are best practices for scaling up reactions without compromising yield?
Answer:
Properties
IUPAC Name |
ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNHEOEYQXAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584667 | |
Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-05-1 | |
Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 834885-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.